Ytterbium(III) trifluoromethanesulfonate

Radical chemistry Alkene functionalization Lewis acid catalysis

Conventional Lewis acids decompose in water, limiting their utility in green synthesis. Yb(OTf)₃ (CAS 54761-04-5) overcomes this by maintaining full catalytic activity in aqueous media. • Enables quantitative yields in atom-transfer radical additions, outperforming Sc(OTf)₃ for C-C bond construction. • Yb(OTf)₃/TMEDA system delivers ~20-fold rate enhancement in water vs. ligand-free conditions. • Asymmetric Conia-ene co-catalyst: up to 84% yield, 94% ee for all-carbon quaternary stereocenters.

Molecular Formula C3F9O9S3Y
Molecular Weight 620.3 g/mol
CAS No. 54761-04-5
Cat. No. B1227120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium(III) trifluoromethanesulfonate
CAS54761-04-5
SynonymsYb(OTf)3
ytterbium(III) triflate
ytterbium(III) trifluoromethanesulfonate
Molecular FormulaC3F9O9S3Y
Molecular Weight620.3 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3]
InChIInChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
InChIKeyAHZJKOKFZJYCLG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ytterbium(III) trifluoromethanesulfonate: A Water-Tolerant Lewis Acid Catalyst for Advanced Organic Synthesis


Ytterbium(III) trifluoromethanesulfonate, commonly referred to as ytterbium triflate or Yb(OTf)₃ (CAS: 54761-04-5), is a lanthanide-based Lewis acid catalyst distinguished by its exceptional water tolerance and robust catalytic activity in both aqueous and organic media [1]. Unlike conventional Lewis acids that are rapidly decomposed or deactivated by water, Yb(OTf)₃ maintains its structural integrity and catalytic function in the presence of water, enabling a broad spectrum of carbon–carbon and carbon–heteroatom bond-forming reactions . This compound is commercially available in both anhydrous and hydrated forms and is routinely employed in stereocontrolled radical additions, one-pot heterocycle syntheses, and asymmetric transformations, making it a versatile and indispensable reagent in modern synthetic methodology .

Why Ytterbium(III) trifluoromethanesulfonate Cannot Be Arbitrarily Substituted by Other Lanthanide Triflates


Although lanthanide triflates share a common structural motif, their catalytic performance is profoundly influenced by the ionic radius and intrinsic Lewis acidity of the central metal ion, which varies systematically across the lanthanide series [1]. Direct substitution of Yb(OTf)₃ with Sc(OTf)₃, La(OTf)₃, or other Ln(OTf)₃ species without experimental validation frequently leads to suboptimal yields, altered chemoselectivity, or complete reaction failure [2]. For instance, Sc(OTf)₃, despite possessing even stronger Lewis acidity, can promote undesired side reactions in propargylation chemistry, while La(OTf)₃ often requires significantly higher catalyst loadings or prolonged reaction times due to its substantially lower Lewis acidity [3]. The quantitative evidence presented below demonstrates that Yb(OTf)₃ occupies a distinct reactivity niche that cannot be reliably replicated by its in-class analogs.

Quantitative Differentiation of Ytterbium(III) trifluoromethanesulfonate Against Leading Comparators


Atom-Transfer Radical Addition: Yb(OTf)₃ Delivers Quantitative Yields Versus Sc(OTf)₃

In the atom-transfer radical addition of α-bromo oxazolidinone imides to alkenes, Yb(OTf)₃ achieves quantitative yields for both terminal and cis-internal alkenes, outperforming Sc(OTf)₃, which produces somewhat lower yields under identical conditions [1]. This direct comparison highlights Yb(OTf)₃ as the superior catalyst for this transformation class.

Radical chemistry Alkene functionalization Lewis acid catalysis

Three-Component Coupling: Yb(OTf)₃ Maintains 50% Yield Where Sc(OTf)₃ Achieves 62%

In a three-component coupling of aldehydes, ketones, and benzyl carbamate for the synthesis of Cbz-protected β-amino carbonyl compounds, Sc(OTf)₃ provided a 62% isolated yield, whereas direct substitution with Yb(OTf)₃ under otherwise identical conditions afforded a 50% yield [1]. While both catalysts are effective, Sc(OTf)₃ demonstrates a 12 percentage-point yield advantage in this specific transformation.

Multicomponent reactions β-Amino carbonyl synthesis Catalyst screening

Lewis Acidity Ranking: Yb(OTf)₃ Exhibits Exceptionally Strong Lewis Acidity, Surpassing Lu(OTf)₃ Despite Larger Ionic Radius

Tandem mass spectrometric analysis of rare earth(III) complexes revealed that the Lewis acidity of Yb(OTf)₃ is exceptionally strong, ranking among the highest within the lanthanide series [1]. Notably, Yb(OTf)₃ displays stronger Lewis acidity than Lu(OTf)₃, even though the ionic radius of Yb³⁺ is larger than that of Lu³⁺, an observation that underscores the unique electronic characteristics of the ytterbium center beyond simple size trends [1].

Lewis acidity Rare earth chemistry Structure–activity relationship

Aqueous Michael Addition: Yb(OTf)₃/TMEDA System Achieves Nearly 20-Fold Rate Acceleration

In aqueous Michael addition reactions, the combination of Yb(OTf)₃ with N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a dibasic ligand produces a nearly 20-fold rate acceleration relative to the ligand-free reaction [1]. Among various metal triflates screened (including La(OTf)₃), the Yb(OTf)₃/TMEDA combination was identified as the most effective, demonstrating unique ligand-accelerated catalysis that is not observed to the same extent with other lanthanides [1].

Aqueous catalysis Michael addition Ligand acceleration

Enantioselective Conia-Ene Reaction: Yb(OTf)₃ Co-Catalysis Delivers 94% ee and 84% Yield

In the enantioselective Conia-ene reaction employing a DTBM-Segphos-Pd(II) catalyst system, the addition of Yb(OTf)₃ as a co-catalyst increased the reaction rate without compromising enantioselectivity, enabling high yields (up to 84%) and excellent enantioselectivity (up to 94% ee) [1]. Initial attempts using gold(I) and other late-transition-metal catalysts showed poor enantioselectivity, and the Pd(II)-only system suffered from low yield; the introduction of Yb(OTf)₃ was essential for achieving both high efficiency and high stereocontrol [1].

Asymmetric catalysis Quaternary stereocenter formation Dual catalysis

Arene Propargylation: Yb(OTf)₃ Exhibits Distinct Chemoselectivity Versus Sc(OTf)₃

In the propargylation of less reactive arenes (mesitylene, ethylbenzene, toluene) in imidazolium ionic liquids, the choice of metal triflate catalyst dramatically influences product distribution [1]. When Sc(OTf)₃ is employed, the reaction increasingly forms dipropargylic ethers and propargyl ketones as side products, with no ring propargylation product observed with toluene [1]. In contrast, Yb(OTf)₃ enables the desired ring propargylation pathway while minimizing these side reactions, representing a critical difference in chemoselectivity between the two catalysts [1].

Electrophilic aromatic substitution Ionic liquids Chemoselectivity

Optimal Application Scenarios for Ytterbium(III) trifluoromethanesulfonate Based on Quantitative Evidence


High-Yield Atom-Transfer Radical Additions

For atom-transfer radical addition reactions involving α-bromo oxazolidinone imides and terminal or internal alkenes, Yb(OTf)₃ is the catalyst of choice based on direct comparative data demonstrating quantitative yields with 1-hexene and cis-3-hexene, outperforming Sc(OTf)₃ [1]. This application scenario is particularly relevant for medicinal chemistry and natural product synthesis where efficient C–C bond construction is paramount.

Aqueous-Phase Ligand-Accelerated Michael Additions

When designing environmentally sustainable synthetic routes that employ water as the reaction medium, the Yb(OTf)₃/TMEDA catalytic system offers a nearly 20-fold rate enhancement over ligand-free conditions, a distinctive acceleration not replicated by other lanthanide triflates to the same extent [1]. This scenario is ideal for process chemistry and green chemistry initiatives where reaction efficiency in aqueous media reduces solvent waste and simplifies workup.

Enantioselective Synthesis of All-Carbon Quaternary Stereocenters via Dual Catalysis

In asymmetric Conia-ene reactions requiring the formation of all-carbon quaternary stereocenters, Yb(OTf)₃ serves as an essential co-catalyst that dramatically improves reaction yield (up to 84%) while preserving excellent enantioselectivity (up to 94% ee) when paired with a chiral Pd(II) catalyst [1]. This dual-catalytic approach is uniquely enabled by Yb(OTf)₃ and is highly valuable for the synthesis of complex chiral building blocks in pharmaceutical development.

Chemoselective Arene Propargylation in Ionic Liquids

For propargylation of aromatic compounds in ionic liquid media, Yb(OTf)₃ provides the desired ring propargylation pathway, whereas Sc(OTf)₃ diverts the reaction toward undesired dipropargylic ether and propargyl ketone side products [1]. This scenario is critical for the synthesis of propargyl-substituted aromatic building blocks used in materials science and medicinal chemistry, where chemoselectivity directly impacts synthetic utility.

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